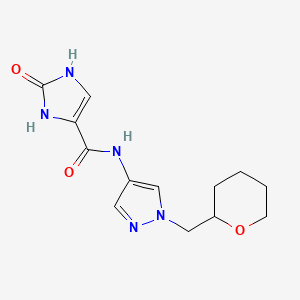

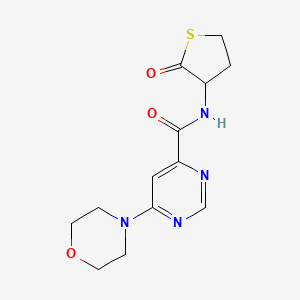

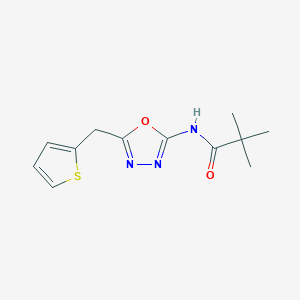

![molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1](/img/structure/B2505082.png)

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate

説明

The compound tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is a chemical entity that can be associated with a variety of organic reactions and has potential applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactivity are discussed, which can give insights into the chemistry of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves the use of tert-butyl N-hydroxycarbamate with aldehydes, sodium benzenesulfinate, and formic acid to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes, forming substituted sulfonyl pyrroles . A practical one-pot synthesis of N-(tert-butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate via N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt has also been described, highlighting the versatility of tert-butyl carbamate derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, as indicated by the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group with specific cell parameters and exhibits intermolecular hydrogen bonds . The strong interaction between the sulfonyl group and the thiadiazole ring in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate suggests that similar interactions may be present in tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate undergoes reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations include reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups . These transformations demonstrate the reactivity of tert-butyl carbamate derivatives and suggest that tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate could undergo similar reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate are not directly reported in the provided papers, the properties of related compounds can be inferred. Tert-butyl carbamate derivatives are generally stable under a variety of conditions and can be used as intermediates in organic synthesis. The solubility, melting points, and boiling points of these compounds would depend on their specific functional groups and molecular interactions .

科学的研究の応用

1. Lithiation and Electrophile Reactions

Research by Smith et al. (2013) has shown that lithiation of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can occur on the nitrogen and ring, leading to various substituted derivatives. These reactions with electrophiles produce high yields, demonstrating the compound's potential in chemical synthesis.

2. Photocatalysis in Chromone Synthesis

Wang et al. (2022) report the use of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate in photocatalyzed amination, particularly in the synthesis of 3-aminochromones. This application emphasizes its role in facilitating new pathways for assembling complex organic molecules under mild conditions. See more.

3. Synthesis of 3-Arylated Compounds

Jeremy P. Scott (2006) highlights its use in the preparation of 3-arylated imidazo[4,5-b]pyridin-2-ones, utilizing palladium-catalyzed amination. This application underscores its versatility in creating specific substituted chemical structures. Read more.

4. Synthesis of N-Substituted Sulfamates

Research by Rogers et al. (2008) presents a one-pot method for forming N-substituted sulfamates using tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate. This process is significant for the synthesis of various organic compounds, particularly in pharmaceutical contexts. Learn more.

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUFRIROQZPSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

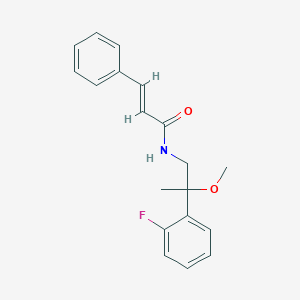

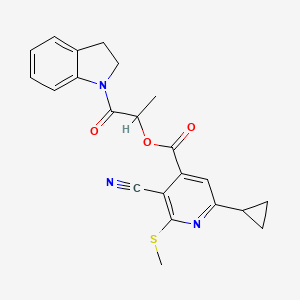

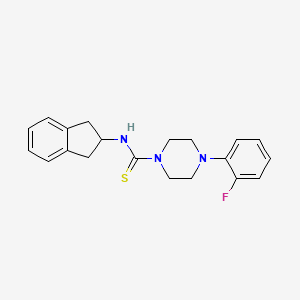

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

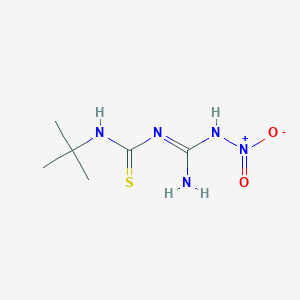

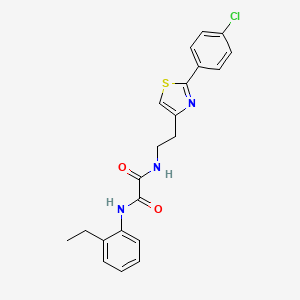

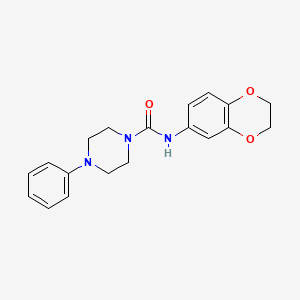

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

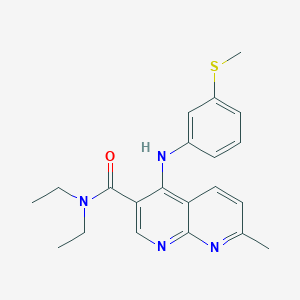

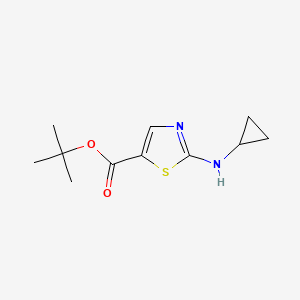

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)